molecular formula C9H6N2O3 B3212398 3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic acid CAS No. 1101120-11-9

3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic acid

Cat. No.: B3212398
CAS No.: 1101120-11-9
M. Wt: 190.16 g/mol
InChI Key: HLAIFYPVBLQHGX-UHFFFAOYSA-N
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Description

3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with formyl and carboxylic acid functional groups attached at specific positions. The unique structure of this compound makes it an interesting subject for research in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic acid typically involves a multi-step process. One common method starts with substituted pyridines, which react with hydroxylamine-O-sulfonic acid to form substituted N-aminopyridine sulfates. These intermediates then undergo a 1,3-dipolar cycloaddition reaction with ethyl propionate to yield pyrazolo[1,5-a]pyridine-3-carboxylate derivatives. The final step involves hydrolysis in the presence of sodium hydroxide to obtain the desired carboxylic acid .

Industrial Production Methods

For large-scale production, the process can be optimized by directly using N-aminopyridine sulfates in the cycloaddition reaction, eliminating the need to convert them to iodide salts. This modification simplifies the process and improves the yield, making it more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: 3-Carboxypyrazolo[1,5-a]pyridine-5-carboxylic acid.

    Reduction: 3-Hydroxymethylpyrazolo[1,5-a]pyridine-5-carboxylic acid.

    Substitution: Various substituted pyrazolo[1,5-a]pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, which provide distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

3-formylpyrazolo[1,5-a]pyridine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-5-7-4-10-11-2-1-6(9(13)14)3-8(7)11/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAIFYPVBLQHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C=O)C=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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